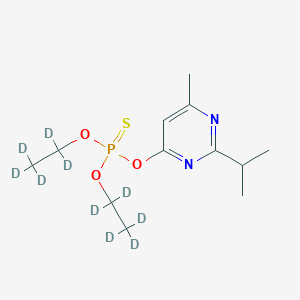

Diazinon-d10

Description

Propriétés

IUPAC Name |

(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3/i1D3,2D3,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIVAFMUCKRCQO-HXOHQZFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)C(C)C)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584030 | |

| Record name | Diazinon-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100155-47-3 | |

| Record name | Diazinon-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazinon-diethyl-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Isotope Exchange via Acid-Catalyzed Deuterium Labeling

A prominent method for Diazinon-d10 synthesis involves acid-catalyzed deuterium exchange. In this approach, non-deuterated Diazinon undergoes proton-deuterium substitution at labile hydrogen sites, typically in the presence of deuterated solvents (e.g., D₂O or deuterated methanol) and catalysts such as sulfuric acid or palladium. The reaction proceeds under controlled temperatures (50–80°C) to optimize deuteration efficiency while preventing structural degradation. For instance, a patent by describes refluxing Diazinon in D₂O with a Pd/C catalyst, achieving >95% deuteration at ethyl and isopropyl groups within 24 hours.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Catalyst | 5% Pd/C |

| Solvent | D₂O |

| Reaction Time | 24 hours |

| Deuteration Efficiency | 95–98% |

Stepwise Synthesis from Deuterated Precursors

An alternative route employs deuterated starting materials to construct the this compound backbone. For example, deuterated diethyl chlorothiophosphate (C₄H₁₀D₁₀ClO₂PS) is reacted with 2-isopropyl-4-methyl-6-hydroxypyrimidine under basic conditions. This method ensures site-specific deuterium incorporation, particularly at the ethyl and isopropyl moieties, which are critical for maintaining the compound’s chromatographic behavior.

Advantages:

-

Avoids post-synthetic deuteration, reducing side reactions.

Purification and Analytical Validation

Solid-Phase Extraction (SPE)

Post-synthesis purification utilizes SPE cartridges (e.g., C18 or XAD resins) to isolate this compound from reaction byproducts. A study by demonstrated that elution with ethyl acetate/methylene chloride (4:1) achieves >90% recovery, with residual solvents removed via nitrogen evaporation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS with dynamic multiple reaction monitoring (dMRM) confirms isotopic purity. For example, validated a method using an Agilent Eclipse Plus C18 column and a mobile phase of acetonitrile/water (70:30), achieving a limit of detection (LOD) of 0.01 µg/g. Deuterated analogs exhibit distinct mass shifts (e.g., m/z 315 → 170 for this compound vs. m/z 305 → 169 for non-deuterated Diazinon).

Quality Control Metrics:

| Parameter | Acceptable Range |

|---|---|

| Isotopic Purity | ≥98% |

| Residual Solvents | ≤0.1% (v/v) |

| Chromatographic Purity | ≥99.5% |

Applications in Residue Analysis

This compound’s primary use lies in compensating for matrix effects during pesticide quantification. In a 2024 study, fortified vegetable samples with this compound (0.01 µg/g) and extracted residues using QuEChERS methodology, achieving 94–102% recovery rates. The deuterated standard’s retention time alignment with native Diazinon ensures accurate peak integration in complex matrices .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the phosphorus center, converting it to a phosphine derivative.

Substitution: The ethoxy groups can be substituted with other alkoxy groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine derivatives.

Substitution: Various alkoxy-substituted derivatives.

Applications De Recherche Scientifique

Analytical Chemistry Applications

1.1 Environmental Monitoring

Diazinon-d10 is utilized as an internal standard in mass spectrometry for the quantification of diazinon and its metabolites in environmental samples. Its deuterated nature helps improve the accuracy and sensitivity of detection methods, allowing researchers to monitor pesticide residues in soil, water, and food products.

| Method | Detection Limit (LOD) | Recovery Rate | Reference |

|---|---|---|---|

| GC-MS | 1.97 μg/L | 87.92% | |

| LC-MS/MS | 0.01 μg/g | 100% | |

| SPE with GC-NPD | 20 pg/L | >95% |

1.2 Biomonitoring

In toxicological studies, this compound serves as a reference standard for biomonitoring human exposure to diazinon. Its use in biological matrices such as blood and urine allows for accurate assessment of exposure levels and potential health risks.

- Study Findings: A method was developed for detecting diazinon metabolites in urine using liquid-liquid extraction followed by LC-MS/MS analysis, achieving an LOD of 0.50 μg/L with recoveries around 101% .

Toxicological Research

2.1 Mechanism of Action Studies

Research involving this compound has elucidated its mechanism of action as an acetylcholinesterase inhibitor. Studies have shown that exposure to diazinon leads to reduced cholinesterase activity in various animal models, which is critical for understanding its neurotoxic effects.

- Case Study: In a chronic toxicity study on beagles, diazinon was administered at varying doses, revealing significant impacts on body weight and cholinesterase activity at higher concentrations .

2.2 Developmental Toxicity Assessments

The impact of diazinon on developmental processes has been investigated using this compound as a tracer. Research indicates that prenatal exposure can lead to adverse outcomes in offspring.

- Findings: Pregnant hamsters exposed to diazinon showed maternal cholinergic symptoms with no direct developmental effects on offspring; however, secondary studies indicated potential long-term neurodevelopmental impacts .

Photocatalytic Degradation Studies

This compound has been employed in studies examining the photocatalytic degradation of diazinon using titanium dioxide (TiO2) under UV light. This research is crucial for understanding how to mitigate environmental contamination from pesticides.

- Study Overview: The degradation products were identified using advanced mass spectrometry techniques, providing insights into the transformation pathways of diazinon in aquatic environments .

Regulatory Compliance and Standards

As regulations surrounding pesticide residues become more stringent, this compound is increasingly used as a reference standard in compliance testing for environmental and food safety assessments.

Mécanisme D'action

The mechanism of action of (6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane is similar to that of diazinon. It inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the target organism.

Comparaison Avec Des Composés Similaires

Recovery and Sensitivity

This compound demonstrates consistent recovery rates (median: 95–105%) in water and soil matrices, outperforming non-deuterated analogs . In contrast, α-HCH-d6, a surrogate for organochlorine pesticides, shows lower recovery (85–90%) in complex biological samples .

Table 2: Analytical Performance Metrics

Chromatographic Behavior

In LC-MS/MS, this compound elutes at 4.2 minutes, distinct from its non-deuterated counterpart (4.3 minutes), ensuring baseline separation . Similarly, PCB200 (a polychlorinated biphenyl IS) requires longer retention times (6.5–7.0 minutes) in GC methods .

Research Findings and Critical Insights

- This compound’s stability in acidic extraction conditions (1% acetic acid in acetonitrile) makes it superior to linuron-d3, which degrades under similar conditions .

- Its use as a surrogate in ozonation studies highlights its resilience to oxidative degradation compared to non-deuterated diazinon .

- In hemp analysis, this compound’s dual compatibility with ESI and APCI ionization sources enhances method versatility relative to permethrin-d5, which is APCI-specific .

Activité Biologique

Diazinon-d10 is a deuterated form of diazinon, an organophosphate pesticide known for its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE). This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Diazinon functions as an AChE inhibitor, leading to the accumulation of acetylcholine in synaptic clefts. This accumulation results in overstimulation of the nervous system, which can have various physiological effects. The specific biological activity of this compound has not been extensively studied; however, it is presumed to exhibit similar properties due to its structural similarity to diazinon.

Key Effects:

- AChE Inhibition : Studies indicate that diazinon significantly inhibits AChE activity, resulting in increased levels of acetylcholine. In fish models, such as Oreochromis niloticus, AChE activity was reduced by up to 93% following exposure to sublethal concentrations of diazinon .

- Lipid Peroxidation (LPO) : Diazinon exposure has been linked to increased lipid peroxidation, a marker of oxidative stress. In the aforementioned study, malondialdehyde (MDA) levels increased after 7 and 15 days of exposure, indicating oxidative damage .

Toxicological Profile

The toxicity of diazinon and its derivatives, including this compound, has been characterized through various studies. The following table summarizes important toxicological parameters:

| Parameter | Value | Source |

|---|---|---|

| LD50 (rat) | 5-10 mg/kg | |

| Acute Toxicity (Daphnia) | EC50 = 0.896 µg/L | |

| NOEC (Daphnia) | 0.35 µg/L | |

| Chronic Toxicity | Significant reproductive effects observed at low concentrations |

Case Study 1: Acute Exposure in Aquatic Models

A study investigated the protective effects of diphenhydramine against diazinon toxicity in zebrafish (Danio rerio). The results indicated that diphenhydramine could mitigate acute toxicity caused by diazinon through competitive inhibition of acetylcholine receptors, highlighting potential therapeutic avenues for organophosphate poisoning .

Case Study 2: Human Toxicity and Forensic Analysis

In a forensic case study involving a suicide by ingestion of decomposed diazinon, analytical methods such as gas chromatography-mass spectrometry were employed to identify degradation products. This case demonstrated the importance of understanding the decomposition pathways and toxicological implications of aged pesticides .

Research Findings

Recent studies have provided insights into the environmental impact and biological activity of diazinon:

- Environmental Persistence : Diazinon's stability under normal conditions can lead to self-decomposition over time, complicating toxicity assessments .

- Comparative Toxicology : Research suggests that while diazinon is more potent than other compounds like diphenhydramine in terms of acute toxicity, its effects on reproduction and survival in aquatic organisms show significant differences based on concentration and exposure duration .

Q & A

Q. What is the role of Diazinon-d10 in analytical methodologies, and how is it optimized for recovery efficiency in environmental samples?

this compound is a deuterated surrogate compound used to monitor analytical recovery efficiency, particularly in pesticide residue analysis. Researchers optimize its use by spiking samples at known concentrations before extraction, allowing quantification of matrix effects and procedural losses. Recovery rates between 70–120% are typically targeted, with adjustments made to extraction protocols (e.g., solvent selection, pH) based on inter-laboratory validation studies .

Q. How do researchers quantify this compound in complex matrices, and what calibration techniques ensure accuracy?

Isotopic dilution mass spectrometry (IDMS) is the gold standard, where this compound serves as an internal standard. Calibration curves are constructed using matrix-matched standards to account for ion suppression/enhancement. For trace analysis, linear ranges (e.g., 1–100 ng/mL) are validated via triplicate injections, with R² ≥ 0.995 considered acceptable. Daily verification with quality control samples ensures instrument stability .

Q. What experimental design considerations are critical when using this compound as a surrogate in multi-residue pesticide studies?

Key variables include:

- Matrix type : Soil, water, or biological samples require distinct extraction protocols (e.g., QuEChERS for food matrices).

- Spike concentration : Must reflect expected analyte levels to avoid saturation.

- Replication : Minimum triplicate analyses per sample to assess precision.

- Blanks : Process and instrument blanks to monitor contamination .

Advanced Research Questions

Q. Under what experimental conditions does this compound exhibit instability, and how can degradation be mitigated during long-term environmental studies?

this compound degrades under UV light exposure and extreme pH (e.g., >9.0). Stability studies recommend storage at −20°C in amber vials. Accelerated degradation tests (40°C for 30 days) can predict shelf-life, with LC-MS/MS monitoring for breakdown products like 2-isopropyl-6-methylpyrimidin-4-ol-d10 .

Q. How can cross-contamination between this compound and native Diazinon be detected and minimized in high-throughput workflows?

Cross-contamination is identified via elevated baseline levels in blanks. Mitigation strategies include:

- Chromatographic separation : Adjusting gradient elution to resolve Diazinon and this compound peaks.

- Mass spectrometric resolution : Using high-resolution instruments (e.g., Q-TOF) to distinguish m/z differences (Δ = 10.0532 Da).

- Workflow segregation : Dedicated glassware and consumables for surrogate handling .

Q. What validation parameters are essential when developing a novel analytical method using this compound as an internal standard?

Method validation must include:

- Accuracy : Percent recovery (±15% deviation from spiked value).

- Precision : Relative standard deviation (RSD) ≤20% for intra-/inter-day assays.

- LOD/LOQ : Determined via signal-to-noise ratios (3:1 and 10:1, respectively).

- Matrix effects : Evaluated by comparing solvent-based vs. matrix-matched calibration slopes .

Q. How should researchers address contradictions in this compound recovery rates across studies with similar experimental designs?

Discrepancies often arise from:

- Matrix complexity : Humic acid content in soil vs. dissolved organics in water.

- Extraction efficiency : Sonication time or solvent polarity variations.

- Instrument sensitivity : Differences in detector linearity (e.g., triple quadrupole vs. single quadrupole MS). Meta-analyses using standardized protocols (e.g., ISO 17025) can resolve such conflicts .

Q. What are the implications of using this compound in cross-disciplinary studies, such as environmental fate vs. pharmacokinetic modeling?

In environmental studies, this compound tracks degradation pathways (e.g., hydrolysis half-life). In pharmacokinetics, it quantifies metabolic conversion rates in vitro. Researchers must adjust spike concentrations to reflect compartmental volumes (e.g., µg/L in water vs. ng/g in tissue) and validate cross-reactivity with enzymes .

Q. How does long-term storage (≥1 year) impact this compound integrity, and what analytical controls are necessary for retrospective studies?

Longitudinal stability tests show ≤5% degradation at −80°C over 12 months. Controls include:

Q. What criteria should guide the selection of alternative surrogates if this compound is unsuitable for a specific research application?

Surrogates must meet:

- Structural similarity : Comparable log P and pKa to target analytes.

- Isotopic distinction : Non-overlapping m/z with analytes and matrix components.

- Commercial availability : Certified purity (>98%) and isotopic enrichment (>99% D).

Pilot studies comparing recovery rates against this compound are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.